Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
Description
This compound features a benzonitrile core linked to a substituted pyrrolo[2,3-b]pyridine scaffold. The pyrrolopyridine moiety is functionalized with a bromine atom at position 3 and a 4-methylphenylsulfonyl group at position 1. The benzonitrile group acts as a weak electron-withdrawing unit, while the sulfonyl group enhances solubility and modulates electronic properties. Such structural motifs are common in materials science (e.g., thermally activated delayed fluorescence (TADF) emitters) and medicinal chemistry due to their tunable donor-acceptor interactions .
Properties
Molecular Formula |
C21H14BrN3O2S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-[3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C21H14BrN3O2S/c1-14-5-7-18(8-6-14)28(26,27)25-13-20(22)19-10-17(12-24-21(19)25)16-4-2-3-15(9-16)11-23/h2-10,12-13H,1H3 |
InChI Key |
CFQKCWXQVPHBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC(=C4)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling Reaction
The initial step often involves a Suzuki coupling reaction where a pyrrolo[2,3-b]pyridine derivative is coupled with a phenylboronic acid. This method typically employs palladium catalysts and base to facilitate the reaction:
Reagents :
- 5-bromo-7-azaindole
- Phenylboronic acid
- Potassium carbonate
- Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
- Solvent: Dioxane/water mixture
- Temperature: Approximately 80°C
- Duration: 1 to 16 hours
This reaction leads to the formation of a key intermediate, which can be further functionalized in subsequent steps.
Bromination
Following the formation of the intermediate from the Suzuki coupling, bromination is performed to introduce a bromine atom at the desired position:
Reagents :
- Bromine or N-bromosuccinimide (NBS)
- Organic solvent (e.g., chloroform or dichloromethane)
-
- Temperature: Room temperature to about 0°C
- Duration: Typically between 10 minutes to several hours
This step is crucial for generating the bromo-substituted pyridine derivative necessary for further reactions.
Sulfonylation
The next critical step is the introduction of the sulfonyl group using tosyl chloride:
Reagents :
- Tosyl chloride (p-toluenesulfonyl chloride)
- Base (e.g., sodium hydroxide)
-
- Solvent: Dichloromethane and aqueous sodium hydroxide
- Temperature: Typically maintained around room temperature
- Duration: Approximately 1 to several hours
This reaction results in the formation of the sulfonamide derivative of the pyridine compound.
Summary of Synthetic Pathway
The overall synthetic pathway can be summarized in the following table:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| Step 1 | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Dioxane/water, 80°C |
| Step 2 | Bromination | Bromine/NBS | Chloroform, RT to 0°C |
| Step 3 | Sulfonylation | Tosyl chloride, NaOH | DCM/aqueous NaOH, RT |
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura, leading to the formation of complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has identified derivatives of the pyrrolo[2,3-b]pyridine structure, which includes the compound , as promising candidates for anticancer therapies. A study on nortopsentin analogues demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant biological effects against diffuse malignant peritoneal mesothelioma (DMPM), a challenging cancer to treat with conventional therapies. The study highlighted the potential of these compounds to inhibit tumor growth and improve patient outcomes in experimental models .
1.2 Antimicrobial Properties
The structural characteristics of benzonitrile derivatives have been linked to antimicrobial activity. A separate investigation into thiazole-integrated pyrrolidin-2-one analogues revealed that compounds with similar structural motifs demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine was essential for enhancing antimicrobial efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of benzonitrile derivatives has been crucial for optimizing their pharmacological profiles. For instance, modifications to the sulfonyl group and the introduction of various substituents on the pyridine ring were shown to significantly affect the biological activity of these compounds. This knowledge is critical for the design of new drugs targeting specific pathways or diseases .
Synthesis and Chemical Properties
The synthesis of benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl], involves complex organic reactions that yield high-purity products suitable for further biological testing. The molecular formula is , with a molecular weight of approximately 477.37 g/mol . Understanding its chemical properties is essential for developing effective synthetic routes and optimizing yields.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with molecular targets through various pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine moiety can interact with enzymes, receptors, or other proteins, leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives
3-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8):
- Structural Similarity : 0.93 (lacks sulfonyl and benzonitrile groups).
- Key Differences : Absence of the 4-methylphenylsulfonyl substituent reduces steric bulk and alters electronic properties. Bromine at position 3 enables cross-coupling reactions, similar to the target compound .
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals.
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine (CAS 183208-54-0):
Sulfonyl-Containing Analogues
- N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine (): Structural Similarity: Shares the phenylsulfonyl group but includes a nitro substituent and piperidine ring. Crystal structure data (R factor = 0.039) confirms planar geometry, similar to the target compound .
Benzonitrile-Based TADF Emitters
- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives (): Structural Similarity: Shares the benzonitrile core but replaces pyrrolopyridine with carbazole and phenoxazine donors. Key Differences: Phenoxazine and carbazole are stronger donors than pyrrolopyridine, leading to smaller singlet-triplet energy gaps (ΔEST < 0.2 eV) and higher external quantum efficiency (EQE) in OLEDs (up to 20% vs. 6% for phenazine-based benzonitriles) .
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Biological Activity
Benzonitrile, specifically the compound 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl] , is an emerging compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is represented as follows:
- CAS Number : 1187209-15-9
- Molecular Weight : 351.22 g/mol
- Structural Formula :
Benzonitrile derivatives often exhibit their biological activity through the inhibition of various enzymes and receptors. This particular compound has been noted for its potential interaction with:
- Kinases : Targeting specific kinases involved in cancer pathways.
- Receptor Tyrosine Kinases (RTKs) : Inhibiting RTKs like EGFR and PDGFR, which are crucial in tumor growth and metastasis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzonitrile derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- IC50 Values : In vitro assays have demonstrated that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against certain bacterial strains, suggesting its utility as a potential antimicrobial agent.
Case Studies
-
Inhibition of Tumor Growth :
A study conducted on xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of tumor-associated angiogenesis. -
Synergistic Effects with Other Drugs :
Research has indicated that when combined with standard chemotherapeutic agents, benzonitrile enhances the overall efficacy of treatment protocols, leading to improved survival rates in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of benzonitrile can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of a bromine atom and a sulfonyl group significantly enhances the compound's potency.
- Pyrrolopyridine Core : This moiety is critical for binding to target proteins, enhancing both selectivity and efficacy.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : Initiating phase I/II clinical trials to assess safety and efficacy in humans.
Q & A
Q. Optimization Tips :
- Monitor intermediates via TLC to ensure complete conversion before proceeding .
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., sulfonylation) .
What analytical techniques are most reliable for structural confirmation and purity assessment?
Basic Research Question
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for similar sulfonylated pyrrolo[2,3-b]pyridines (mean C–C bond deviation: 0.002 Å; R factor: 0.039) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., benzonitrile’s nitrile carbon at ~115 ppm; aromatic protons in the 6.5–8.5 ppm range) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated vs. experimental values within 2 ppm error) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regiochemistry .
How does the bromo substituent at position 3 influence further functionalization or reactivity?
Advanced Research Question
The bromo group enables:
- Cross-Coupling : Pd-catalyzed reactions (Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups .
- Nucleophilic Substitution : Replacement with amines or thiols under SNAr conditions (e.g., DMF, 100°C) .
Mechanistic Insight : The electron-withdrawing sulfonyl group at position 1 enhances the electrophilicity of the bromo substituent, accelerating cross-coupling kinetics .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Substituent Variation : Replace the 3-bromo group with other halogens or electron-deficient groups to assess impact on bioactivity (e.g., kinase inhibition) .
- Sulfonyl Group Modification : Compare 4-methylphenylsulfonyl with bulkier or electron-rich sulfonamides to probe steric/electronic effects .
- Biological Assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., IC₅₀ determination) to correlate structural changes with activity .
Example : In pyrrolo[2,3-d]pyrimidines, replacing bromine with iodine increased binding affinity by 10-fold due to enhanced halogen bonding .
How do solvent polarity and temperature affect the compound’s stability during storage or reactions?
Basic Research Question
- Stability in Benzonitrile-Based Solvents : Benzonitrile’s high dipole moment (4.01–4.18 D) stabilizes polar intermediates but may promote adsorption on metal surfaces (e.g., Pd, Pt), requiring pre-treatment to avoid catalyst poisoning .
- Thermal Decomposition : Avoid prolonged heating above 150°C, as sulfonamide linkages may degrade. Store at –20°C under inert gas to prevent hydrolysis .
Advanced Insight : Molecular dynamics simulations suggest benzonitrile’s surface orientation (nitrile group facing bulk solvent) minimizes interfacial reactivity .
What computational approaches are used to predict adsorption or interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling or nucleophilic substitution .
- Molecular Docking : Simulates binding to enzyme active sites (e.g., kinases) by aligning the sulfonyl group with hydrophobic pockets and the nitrile with polar residues .
- Adsorption Studies : Monte Carlo simulations predict benzonitrile’s adsorption on metal-doped carbon nanostructures, relevant for catalytic applications .
How can contradictions in catalytic deactivation studies be addressed when using this compound in hydrogenation reactions?
Advanced Research Question
- Pre-Treatment Protocols : Pre-saturate catalyst beds with HCOOH–NEt₃ to block strong adsorption sites, as benzonitrile itself is not a poisoning species but its intermediates may deactivate Pd catalysts .
- ICP-OES Analysis : Quantify metal leaching (e.g., Pd loss from 5.56 wt% to 5.24 wt%) to distinguish between chemical poisoning and physical catalyst loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
